3-(6-Aminopyridin-3-yl)-2-(1-cyclopentyl-1H-imidazol-4-yl)propionic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8710232, 7” involves the preparation of imidazole acetic acid derivatives. The synthetic route typically includes the following steps:
Formation of Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Acetic Acid Derivatization: The imidazole ring is then functionalized with an acetic acid group through a substitution reaction.
Industrial Production Methods
Industrial production of “US8710232, 7” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
“US8710232, 7” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the imidazole ring.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazole ring, each with distinct functional groups that can be further utilized in different applications .
Scientific Research Applications
“US8710232, 7” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying imidazole derivatives and their reactivity.
Biology: Investigated for its role in inhibiting TAFIa, which is involved in blood clotting processes.
Medicine: Explored as a potential antithrombotic agent to prevent and treat blood clots.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of “US8710232, 7” involves the inhibition of TAFIa. The compound binds to the active site of TAFIa, preventing it from catalyzing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of thrombosis and promotes fibrinolysis, the process of breaking down blood clots .
Comparison with Similar Compounds
Similar Compounds
US8710232, 33: Another imidazole derivative with similar inhibitory activity against TAFIa.
UK-396082: An oxygenated analogue used as an inhibitor of TAFIa.
Uniqueness
“US8710232, 7” is unique due to its specific structural modifications that enhance its binding affinity and selectivity for TAFIa. This makes it a promising candidate for further development as an antithrombotic agent .
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
3-(6-aminopyridin-3-yl)-2-(1-cyclopentylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H20N4O2/c17-15-6-5-11(8-18-15)7-13(16(21)22)14-9-20(10-19-14)12-3-1-2-4-12/h5-6,8-10,12-13H,1-4,7H2,(H2,17,18)(H,21,22) |
InChI Key |
IQZKZQSOVLMDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(N=C2)C(CC3=CN=C(C=C3)N)C(=O)O |
Origin of Product |
United States |
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